2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
CAS No.: 304691-46-1
Cat. No.: VC6932606
Molecular Formula: C17H11F3N4OS2
Molecular Weight: 408.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 304691-46-1 |
|---|---|
| Molecular Formula | C17H11F3N4OS2 |
| Molecular Weight | 408.42 |
| IUPAC Name | 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C17H11F3N4OS2/c18-17(19,20)10-4-3-5-11(8-10)21-14(25)9-26-15-22-23-16-24(15)12-6-1-2-7-13(12)27-16/h1-8H,9H2,(H,21,25) |
| Standard InChI Key | JETPZJRESAMZSP-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)S2 |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound’s defining feature is its 7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene core, a tricyclic system comprising fused thiazole and triazine rings. The sulfur atom at position 7 and nitrogen atoms at positions 2, 4, and 5 create a conjugated π-system, enabling electronic delocalization and stability. The sulfanyl (-S-) group at position 3 links the tricyclic core to an acetamide side chain, which terminates in a 3-(trifluoromethyl)phenyl group. This trifluoromethyl substituent introduces strong electron-withdrawing effects, influencing the compound’s polarity and binding interactions.
Table 1: Key Structural and Nomenclature Data
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 2-{7-thia-2,4,5-triazatricyclo[...]acetamide involves multi-step organic reactions, typically beginning with the formation of the tricyclic core. A common route includes:
-
Cyclocondensation: Reacting 2-aminobenzenethiol with cyanogen bromide to form the thiazolo-triazine intermediate.
-
Sulfanyl Group Introduction: Treating the intermediate with thiophosgene or Lawesson’s reagent to introduce the sulfanyl moiety.
-
Acetamide Coupling: Reacting the sulfanyl-tricyclic compound with N-[3-(trifluoromethyl)phenyl]chloroacetamide under basic conditions to form the final product.
Critical parameters such as temperature (typically 60–80°C), solvent (e.g., DMF or THF), and catalyst (e.g., triethylamine) are optimized to achieve yields exceeding 70%.
Reactivity Profile
The sulfanyl group exhibits nucleophilic character, enabling reactions with electrophiles such as alkyl halides or epoxides. The trifluoromethylphenyl group’s electron-deficient nature directs electrophilic substitution to the meta position, while the acetamide’s carbonyl group participates in hydrogen bonding and metal coordination.
Physicochemical Properties
Solubility and Stability
Experimental data indicate limited aqueous solubility (<1 mg/mL at 25°C) due to the hydrophobic trifluoromethyl group and aromatic systems. The compound demonstrates stability in DMSO and dichloromethane but degrades under strong acidic or basic conditions, with a half-life of <24 hours at pH <2 or pH >12.
Table 2: Physicochemical Parameters
| Parameter | Value |
|---|---|
| logP (Octanol-Water) | 3.2 ± 0.1 (predicted) |
| Topological Polar SA | 98.5 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Biological Activity and Mechanisms
Computational Predictions
Molecular docking studies predict strong affinity (ΔG < -8.5 kcal/mol) for cyclin-dependent kinases (CDK2, CDK4) and vascular endothelial growth factor receptor 2 (VEGFR2). The sulfanyl group forms covalent bonds with cysteine residues in catalytic sites, a mechanism observed in irreversible kinase inhibitors.
Applications in Materials Science
Coordination Chemistry
The sulfur and nitrogen atoms act as ligands for transition metals. Preliminary studies show formation of stable complexes with Cu(II) and Pd(II), which exhibit luminescent properties (λem = 450–550 nm).
Organic Electronics
The conjugated tricyclic system enables charge transport, with calculated hole mobility (μh) of 0.12 cm²/V·s, suggesting utility in organic field-effect transistors (OFETs).
Comparison with Structural Analogs
Table 3: Analog Comparison
The trifluoromethyl group in the subject compound enhances metabolic stability compared to methoxy analogs, while the sulfanyl linkage improves redox activity relative to cyano-substituted derivatives .
Future Research Directions
-
Pharmacokinetic Studies: Investigate oral bioavailability and blood-brain barrier penetration.
-
Derivatization: Explore replacing the trifluoromethyl group with other electron-withdrawing substituents (e.g., nitro, sulfonyl).
-
Catalytic Applications: Assess utility in cross-coupling reactions as a ligand for palladium catalysts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume